5-amino-N-(4-bromo-3-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Chemical Structure and Properties The compound 5-amino-N-(4-bromo-3-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. Key structural features include:
- Aromatic substituents: A 3-fluorobenzyl group at position 1 and a 4-bromo-3-methylphenyl group on the carboxamide nitrogen.
- Molecular formula: C₁₇H₁₅BrFN₅O.
- Molecular weight: 325.347 g/mol (monoisotopic mass: 325.1339) .
For example, compounds like 5-amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (a structural analog) were characterized using NMR, HRMS, and HPLC, confirming purity ≥97% .
Pharmacological Potential Triazole carboxamides are explored for diverse biological activities. The amino group at position 5 enhances interactions with biological targets, while halogenated aryl groups (e.g., bromo, fluoro) improve lipophilicity and target binding.
Properties
IUPAC Name |
5-amino-N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN5O/c1-10-7-13(5-6-14(10)18)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(19)8-11/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINZHXHCDPAHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(4-bromo-3-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews its biological activity based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C17H16BrF N4O
- Molecular Weight: 393.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The triazole ring is known for its ability to inhibit enzymes and receptors involved in various cellular processes. Research indicates that compounds containing triazole moieties often exhibit antimicrobial properties through the inhibition of bacterial DNA synthesis or interference with cell wall synthesis.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | < 10 µg/mL |
| Ciprofloxacin | E. coli, S. aureus | < 4 µg/mL |
| Levofloxacin | E. coli, S. aureus | < 8 µg/mL |
The compound demonstrated MIC values comparable to standard antibiotics like ciprofloxacin and levofloxacin against various bacterial strains, indicating its potential as an effective antibacterial agent .
Anticancer Activity
In addition to antibacterial properties, triazole derivatives have been explored for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study:
A study conducted on human cancer cell lines revealed that this compound could significantly reduce cell viability at concentrations above 20 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring and substituents on the phenyl groups significantly influence biological activity:
- Bromine Substitution: The presence of bromine at the para position enhances antibacterial activity.
- Fluorine Substitution: The introduction of fluorine increases lipophilicity, potentially improving cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related triazole carboxamides, highlighting substituents, molecular data, and biological activities:
Key Observations:
Fluorine Positioning: The 3-fluorobenzyl group in the target compound vs. 4-fluorobenzyl in others may alter metabolic stability and target selectivity .
Biological Activity Trends :
- Anticancer : Dichlorophenyl and bromo-methylphenyl derivatives show specificity against renal (RXF 393) and CNS (SNB-75) cancers, with growth inhibition percentages up to -27.3% .
- Antimicrobial : Fluorinated derivatives (e.g., 4-fluorobenzyl) exhibit broad-spectrum activity against Gram-positive bacteria (MIC ≤2 µg/mL) and fungi (e.g., Candida albicans) .
Synthetic Yields :
- Yields for triazole carboxamides vary (24–79%), influenced by steric hindrance from bulky substituents (e.g., bromo groups) .
Challenges and Opportunities:
Q & A
Q. What are the standard synthetic routes for synthesizing 5-amino-N-(4-bromo-3-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves:
- Triazole Ring Formation : Use a Huisgen 1,3-dipolar cycloaddition between an azide and alkyne precursor under Cu(I) catalysis. This step forms the 1,2,3-triazole core .
- Substituent Introduction : The 3-fluorobenzyl group is introduced via nucleophilic substitution or alkylation reactions. The 4-bromo-3-methylphenyl moiety is attached through carboxamide coupling (e.g., using EDC/HOBt or DCC as coupling agents) .
- Amino Group Protection/Deprotection : Protecting groups (e.g., Boc) may be used to prevent side reactions during synthesis .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the 3-fluorobenzyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, especially for bromine (characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in analogous triazole derivatives .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or histone deacetylase using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria or fungi .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in triazole synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal Cu(I) concentrations to minimize byproducts .
- Microwave-Assisted Synthesis : Reduce reaction times and enhance regioselectivity compared to traditional heating .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). Focus on halogen bonds from the bromophenyl group and π-π stacking with fluorobenzyl .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100+ ns to assess binding free energies (MM-PBSA/GBSA methods) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., chloro vs. bromo substituents) to isolate electronic/steric effects. For example, bromine’s bulk may hinder binding in certain enzymes .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .
Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Optimization : Introduce polar groups (e.g., hydroxyls) or formulate as a salt (e.g., hydrochloride) without altering core activity .
- Prodrug Design : Mask the amino group with enzymatically cleavable moieties (e.g., acetyl) to improve bioavailability .
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., fluorobenzyl oxidation) .
Q. How can enzyme binding kinetics and inhibition mechanisms be studied?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to determine affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .
- Enzyme Kinetics : Use Lineweaver-Burk plots to classify inhibition type (competitive vs. non-competitive) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
